molecular formula C4H7O5- B1260317 d-Erythronate

d-Erythronate

Cat. No. B1260317
M. Wt: 135.1 g/mol
InChI Key: JPIJQSOTBSSVTP-PWNYCUMCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythronate is an erythronate that is the conjugate base of D-erythronic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a D-erythronic acid.

Scientific Research Applications

Synthesis and Biochemical Role

  • Synthesis Improvement : d-Erythronate, specifically 4-Phospho-D-erythronate, an intermediate in pyridoxal 5'-phosphate synthesis in bacteria, can be synthesized more efficiently from D-erythronolactone. This improved synthesis offers a useful yield of 22% (Novikov, Copley, & Eaton, 2011).

  • Role in Cancer Cell Metabolism : d-Erythronate accumulates in several human cancer cell lines, potentially as a detoxification product from off-target glycolytic metabolism. This accumulation might serve as a biomarker for certain types of cancer (Zhang et al., 2022).

Applications in Nanotechnology and Drug Delivery

  • Erythrocyte Membrane-Coated Nanoparticles : The properties of erythrocytes (red blood cells) make them suitable for drug delivery systems. Erythrocyte membrane-coated nanoparticles could be a promising platform for anti-tumor applications (Xia et al., 2019).

Metabolic and Biomarker Studies

  • Metabolic Dysfunction Biomarker : Serum erythritol, a product of glucose metabolism, can be metabolized to d-Erythronate in humans. Elevated serum erythritol levels could indicate a risk for cardiometabolic diseases (Ortiz & Field, 2020).

  • Liver Toxicity Studies : d-Erythronate levels can be relevant in studies of liver toxicity, as shown in erythromycin-induced hepatotoxicity models. Metabolic profiling techniques can identify changes in substances like d-Erythronate (Rawat et al., 2016).

Enzymatic Inhibition Studies

  • Ribose-5-Phosphate Isomerase Inhibition : d-Erythronate derivatives have been synthesized and evaluated as competitive inhibitors of ribose-5-phosphate isomerase, which is critical for metabolic pathways (Burgos & Salmon, 2004).

Potential Role in Red Blood Cell Studies

  • Red Blood Cell Model for Cytotoxicity and Biocompatibility : Erythrocytes can be used as a model for evaluating interactions with blood components, which might involve d-Erythronate as part of the erythrocyte metabolism (Podsiedlik, Markowicz-Piasecka, & Sikora, 2020).

  • Erythron Studies in Hematology : Radionuclide studies of the erythron, which could involve d-Erythronate as part of erythrocyte metabolism, are valuable in diagnosing various hematologic disorders (Pollycove & Tono, 1975).

Nutritional and Sweetener Metabolism Research

  • Natural Sweetener Metabolism : The metabolization of erythritol, a natural sweetener, into d-Erythronate in humans has been studied, highlighting its relevance in nutritional research (Bordier et al., 2022).

Miscellaneous Applications

  • Traumatic Brain Injury Research : Erythropoietin, which may involve d-Erythronate in its metabolic pathways, has been investigated for its neurorestorative effects in rats after traumatic brain injury (Lu et al., 2005).

properties

Product Name

d-Erythronate

Molecular Formula

C4H7O5-

Molecular Weight

135.1 g/mol

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanoate

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3-/m1/s1

InChI Key

JPIJQSOTBSSVTP-PWNYCUMCSA-M

Isomeric SMILES

C([C@H]([C@H](C(=O)[O-])O)O)O

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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